molecular formula C12H11ClN4 B12123442 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12123442
M. Wt: 246.69 g/mol
InChI Key: JTJMWGBFEULIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the nucleophilic substitution reaction of cyanuric chloride with tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the triazine ring .

Scientific Research Applications

2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the triazine ring with the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial use .

Properties

Molecular Formula

C12H11ClN4

Molecular Weight

246.69 g/mol

IUPAC Name

2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H11ClN4/c13-11-14-8-15-12(16-11)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2

InChI Key

JTJMWGBFEULIHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC=N3)Cl

Origin of Product

United States

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